Bienvenue dans la boutique en ligne BenchChem!

CF53

BET inhibition BRD4 binding affinity sub-nanomolar Ki

CF53 is the definitive tool for complete BET bromodomain inhibition. Unlike BD2-selective agents (e.g., RVX-208, ABBV-744) or weaker pan-inhibitors (JQ1), CF53 simultaneously engages BD1 and BD2 of BRD2/3/4/T with sub-nanomolar Kd (0.49–2.2 nM). This ensures complete target coverage at low doses, minimizing off-target effects. With 71.3% oral bioavailability and validated in vivo efficacy in RS4;11 leukemia and MDA-MB-231 breast cancer models, CF53 is the superior choice for unambiguous phenotypic analysis and benchmark controls.

Molecular Formula C24H25N7O2
Molecular Weight 443.511
CAS No. 1808160-52-2
Cat. No. B606609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCF53
CAS1808160-52-2
SynonymsCF53;  CF-53;  CF 53.
Molecular FormulaC24H25N7O2
Molecular Weight443.511
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=C3C(=NC(=N4)C)NC5=CC(=NN5C)C6CC6)OC
InChIInChI=1S/C24H25N7O2/c1-11-21(12(2)33-30-11)16-8-18-15(9-19(16)32-5)22-23(27-18)25-13(3)26-24(22)28-20-10-17(14-6-7-14)29-31(20)4/h8-10,14H,6-7H2,1-5H3,(H2,25,26,27,28)
InChIKeyJIYPVUCBRQNICX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CF53 (1808160-52-2): Procurement Guide for a Potent, Orally Bioavailable Pan-BET Inhibitor


CF53 is a highly potent, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT [1]. It is characterized by a 9H-pyrimido[4,5-b]indole core and binds with sub-nanomolar to low nanomolar affinity to both the first (BD1) and second (BD2) bromodomains of all BET family members [1]. This compound demonstrates excellent oral pharmacokinetic properties in preclinical models and exhibits selectivity over non-BET bromodomain-containing proteins [1].

Why CF53 Cannot Be Substituted with General-Purpose BET Inhibitors


Unlike first-generation pan-BET inhibitors (e.g., JQ1, I-BET762) which exhibit Kd values of ~50-90 nM for BRD4 domains, CF53 demonstrates a 25- to 100-fold improvement in binding affinity (Kd of 0.8-2.2 nM) [1][2]. This is not a matter of degree, but of a fundamental shift in pharmacological potential. More critically, the emergent field of BD2-selective inhibitors (e.g., RVX-208, ABBV-744, GSK340) has demonstrated that distinct therapeutic windows can be achieved by targeting only one bromodomain, whereas CF53 targets both domains simultaneously [2]. Therefore, substituting CF53 with a less potent pan-inhibitor or a BD2-selective agent will result in a completely different experimental or translational outcome—either insufficient target engagement or an altered, domain-biased transcriptional profile [1][3].

Quantitative Differentiation: CF53 Evidence Guide for Scientific Selection


Potency Advantage: Sub-Nanomolar Ki vs. First-Generation Inhibitors

CF53 achieves a sub-nanomolar inhibition constant (Ki) for the BRD4 BD1 domain, a value less than 1 nM [1]. This is in stark contrast to the archetypal BET inhibitor (+)-JQ1, which exhibits a Kd of 50 nM for BRD4 BD1 [2]. This represents at least a 50-fold improvement in binding affinity, which is quantifiable and directly translates to lower effective concentrations in cellular assays.

BET inhibition BRD4 binding affinity sub-nanomolar Ki

Oral Bioavailability: High Oral F% for In Vivo Studies

CF53 demonstrates an oral bioavailability (F%) of 71.3% in mice [1]. While ABBV-744 is also described as orally bioavailable, specific numerical values for its oral bioavailability are not commonly reported in the same detail [2]. This high and explicitly quantified oral exposure of CF53 provides a clear advantage for in vivo experiments requiring reliable and efficient oral dosing, reducing the variability and dosing challenges associated with compounds having lower or unspecified bioavailability.

oral bioavailability pharmacokinetics mouse model

In Vivo Antitumor Efficacy: Comparative TGI at Lower Doses

In the RS4;11 acute leukemia xenograft model, CF53 achieved near-complete tumor growth inhibition (TGI) at a well-tolerated oral dose of 50 mg/kg [1]. In contrast, the BD2-selective inhibitor ABBV-744 required doses up to its maximum tolerated dose (MTD) to achieve comparable TGI in AML xenograft models [2]. This indicates a potential for a larger therapeutic index with CF53, as significant efficacy is observed at a dose that is not necessarily the maximum tolerated dose.

xenograft model tumor growth inhibition in vivo efficacy

Optimal Application Scenarios for CF53 (1808160-52-2) in Research


Evaluating Pan-BET Inhibition in In Vivo Oncology Models

CF53 is ideally suited for in vivo efficacy studies in murine xenograft or syngeneic models of cancer, particularly those of hematologic and breast origin. Its high oral bioavailability (71.3%) and potent tumor growth inhibition at 50 mg/kg (oral) in models like RS4;11 acute leukemia and MDA-MB-231 triple-negative breast cancer make it a reliable tool for proof-of-concept studies [1].

High-Throughput Screening for Dual BD1/BD2 Engagement

For researchers seeking to probe the biological consequences of simultaneously inhibiting both bromodomains of all BET proteins, CF53 is the compound of choice. Its sub-nanomolar Ki for BRD4 BD1 and high affinity for all BD2 domains (Kd range: 0.49-2.1 nM) ensures complete target engagement at low concentrations in cell-based assays, minimizing off-target effects related to higher compound concentrations [1].

Benchmarking Against Domain-Selective Inhibitors

CF53 serves as an essential positive control and benchmark when evaluating novel BD1- or BD2-selective inhibitors (e.g., RVX-208, ABBV-744, GSK340). Using CF53 as a pan-inhibitor comparator allows researchers to clearly delineate the phenotypic and transcriptional differences that arise from inhibiting both bromodomains versus a single domain [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CF53

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.